Ocaperidone vs. Risperidone: Comparative 5-HT2 and D2 Receptor Binding Affinity Data
Ocaperidone exhibits higher affinity than risperidone at both 5-HT2 and dopamine D2 receptors. At 5-HT2 receptors, ocaperidone Ki = 0.14 nM versus risperidone Ki = 0.12 nM, representing nearly equipotent binding [1]. At D2 receptors, ocaperidone demonstrates a 4-fold higher affinity (Ki = 0.75 nM) compared to risperidone (Ki = 3.0 nM) [1]. The 5-HT2/D2 affinity ratio for ocaperidone is 5.4, whereas for risperidone the ratio is 25, indicating a more balanced dual antagonism profile for ocaperidone [1].
| Evidence Dimension | In vitro receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 5-HT2: 0.14 nM; D2: 0.75 nM; α1: 0.46 nM; H1: 1.6 nM; α2: 5.4 nM |
| Comparator Or Baseline | Risperidone: 5-HT2: 0.12 nM; D2: 3.0 nM; α1: 0.81 nM; H1: 2.1 nM; α2: 7.3 nM |
| Quantified Difference | D2: ocaperidone Ki 4-fold lower (0.75 vs 3.0 nM); α1: 1.8-fold lower (0.46 vs 0.81 nM) |
| Conditions | In vitro radioligand binding assays using rat brain tissue homogenates |
Why This Matters
The 4-fold higher D2 affinity of ocaperidone relative to risperidone translates to meaningfully different in vivo D2 occupancy profiles, making ocaperidone the preferred tool compound for studies requiring potent D2 antagonism without the dose-dependent receptor selectivity shift observed with risperidone.
- [1] Leysen JE, Janssen PM, Gommeren W, Wynants J, Pauwels PJ, Janssen PA. In vitro and in vivo receptor binding and effects on monoamine turnover in rat brain regions of the novel antipsychotics risperidone and ocaperidone. Mol Pharmacol. 1992;41(3):494-508. PMID: 1372084. View Source
